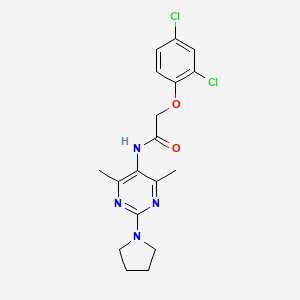![molecular formula C9H6N2O B2380239 4-[Cyano(hydroxy)methyl]benzonitrile CAS No. 15464-07-0](/img/structure/B2380239.png)
4-[Cyano(hydroxy)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Cyano(hydroxy)methyl]benzonitrile, also known as 4-Cyanobenzyl alcohol, is a chemical compound with the molecular formula HOCH2C6H4CN . It has a molecular weight of 133.15 and 158.16 according to different sources.
Synthesis Analysis
This compound can be synthesized via a hydrosilylation reaction in the presence of an Fe complex Bu 4 N [Fe (CO) 3 (NO)] as a catalyst . It can also be prepared from 4-(aminomethyl) benzyl alcohol .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H . The SMILES string is OCc1ccc(cc1)C#N .Chemical Reactions Analysis
The compound can undergo reactions with Cl-, Br-, and I- to form respective products . More research is needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 71-73°C . The compound should be stored at a temperature of -10°C .Applications De Recherche Scientifique
Mechanism of Cyano Group Formation
One area of study related to 4-[Cyano(hydroxy)methyl]benzonitrile is the mechanism of formation of the cyano group in aromatic compounds. A study by Vorob’ev and Sembaev (2005) discusses the formation of the cyano group from chloromethyl, methoxymethyl, and alkoxycarbonyl substituents under conditions of oxidative ammonolysis on vanadium oxide catalysts. This research is significant for understanding the chemical transformations leading to compounds like this compound (Vorob’ev & Sembaev, 2005).
Synthesis and Catalysis
Another aspect of scientific research involves the synthesis of benzonitriles. Jia and Wang (2016) have reported a N-heterocyclic carbene-catalyzed protocol for assembling the benzonitrile framework, highlighting the widespread presence of the benzonitrile unit in various chemical entities, including natural products and pharmaceuticals (Jia & Wang, 2016).
Liquid Crystal Behavior
Research by K et al. (2022) explores the influence of laterally substituted groups on 4-cyanobiphenyl-benzonitrile-based dimers, which are known to display room-temperature or low-melting liquid crystals. This study is relevant to the understanding of the liquid crystal behavior of related compounds (K et al., 2022).
Photophysical Properties
The photophysical properties of related compounds are another area of interest. Amini and Harriman (2003) examined 4-cyano-(4′-methylthio)diphenylacetylene, which is structurally similar to this compound. Their study focused on the intramolecular charge transfer and photophysical behavior, which is significant for understanding the properties of benzonitrile derivatives (Amini & Harriman, 2003).
Chemical Transformations and Biological Activities
Wang et al. (2004) synthesized a series of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles, showcasing their utility as selective farnesyltransferase inhibitors. This indicates potential applications in the field of medicinal chemistry (Wang et al., 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
Nitriles, the group to which this compound belongs, are known to interact with various biological targets depending on their structure and functional groups .
Mode of Action
Nitriles, in general, can undergo various reactions such as hydrolysis, reduction, and reaction with grignard reagents . These reactions can lead to the formation of carboxylic acids, primary amines, and ketones respectively . The specific interactions of 4-[Cyano(hydroxy)methyl]benzonitrile with its targets would depend on the specific biochemical context.
Biochemical Pathways
The products of nitrile reactions, such as carboxylic acids, primary amines, and ketones, are involved in numerous biochemical pathways . The exact pathways affected would depend on the specific biological context.
Result of Action
The products of its reactions, such as carboxylic acids, primary amines, and ketones, can have various effects depending on the specific biological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and specific conditions within the biological system. For instance, the compound’s storage temperature is indicated to be -10°C , suggesting that it may be sensitive to higher temperatures.
Propriétés
IUPAC Name |
4-[cyano(hydroxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXDJWPWCJQMKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2380162.png)





![2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2380172.png)

![7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2380174.png)


![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2380178.png)